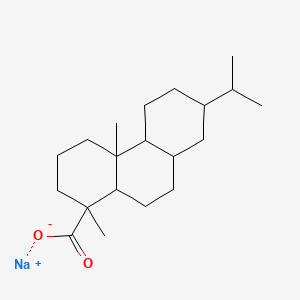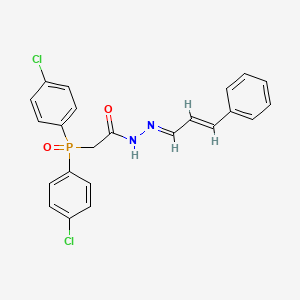
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of acetic acid, bis(4-chlorophenyl)phosphinyl, and (3-phenyl-2-propenylidene)hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide typically involves multi-step organic reactions. The starting materials often include bis(4-chlorophenyl)phosphine oxide and (3-phenyl-2-propenylidene)hydrazine. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity and yield of the product. The final product is then purified using methods like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl)acetic acid
- Bis(4-chlorophenyl)phosphine oxide
- (3-Phenyl-2-propenylidene)hydrazine
Uniqueness
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
135689-15-5 |
|---|---|
Molecular Formula |
C23H19Cl2N2O2P |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-bis(4-chlorophenyl)phosphoryl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H19Cl2N2O2P/c24-19-8-12-21(13-9-19)30(29,22-14-10-20(25)11-15-22)17-23(28)27-26-16-4-7-18-5-2-1-3-6-18/h1-16H,17H2,(H,27,28)/b7-4+,26-16+ |
InChI Key |
JPQFGJNFAAOUSX-SFQXQNPXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



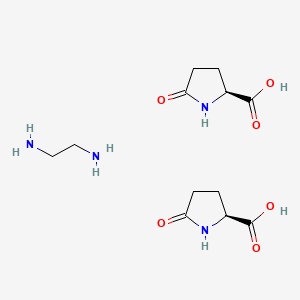
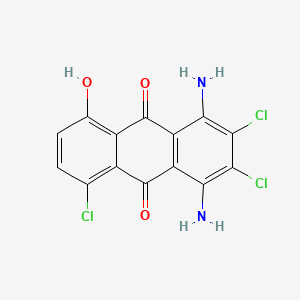

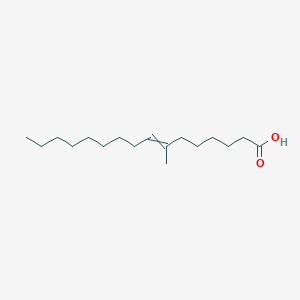
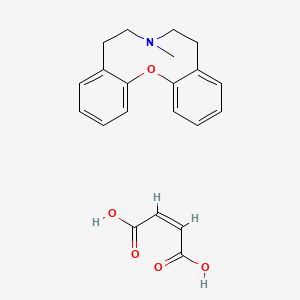
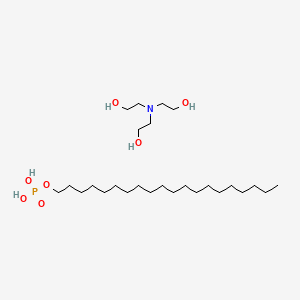


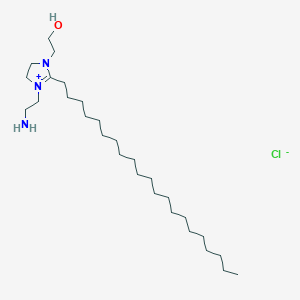
![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)


